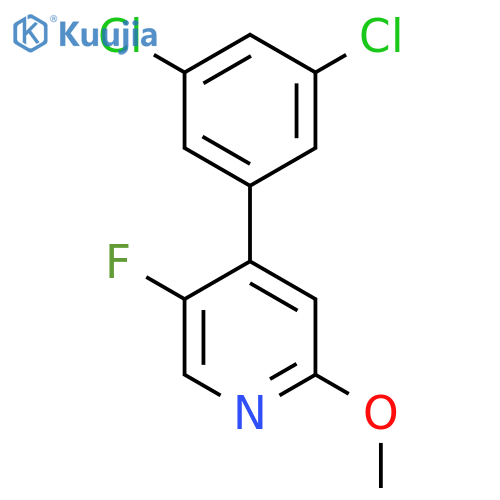Cas no 1361879-71-1 (4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine)

1361879-71-1 structure
商品名:4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine
CAS番号:1361879-71-1
MF:C12H8Cl2FNO
メガワット:272.102424621582
CID:4922921
4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine
-
- インチ: 1S/C12H8Cl2FNO/c1-17-12-5-10(11(15)6-16-12)7-2-8(13)4-9(14)3-7/h2-6H,1H3
- InChIKey: IRXNTXLAPCJMDY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C1C(=CN=C(C=1)OC)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 247
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 4.1
4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029134-500mg |
4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine |
1361879-71-1 | 97% | 500mg |
960.40 USD | 2021-06-10 | |
| Alichem | A023029134-250mg |
4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine |
1361879-71-1 | 97% | 250mg |
714.00 USD | 2021-06-10 | |
| Alichem | A023029134-1g |
4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine |
1361879-71-1 | 97% | 1g |
1,848.00 USD | 2021-06-10 |
4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
1361879-71-1 (4-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine) 関連製品
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
